3-Amino-5-cyclopropylbenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-cyclopropylbenzofuran-2-carboxamide is a compound belonging to the benzofuran class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropylbenzofuran-2-carboxamide typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core. Subsequent functionalization steps introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of advanced techniques such as flow chemistry and continuous processing can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-cyclopropylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for studying biological pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.
Industry: Its applications in industrial processes, such as the synthesis of specialty chemicals and materials, are also being investigated.
Wirkmechanismus
The mechanism of action of 3-Amino-5-cyclopropylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzofuran-2-carboxamide: A closely related compound with similar structural features.
3-Aminothiophene-2-carboxamide: Another heterocyclic compound with an amino and carboxamide group.
2-Aminopyridine-3-carboxamide: A pyridine derivative with comparable functional groups.
Uniqueness
3-Amino-5-cyclopropylbenzofuran-2-carboxamide stands out due to the presence of the cyclopropyl group, which can impart unique steric and electronic properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H12N2O2 |
---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
3-amino-5-cyclopropyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-10-8-5-7(6-1-2-6)3-4-9(8)16-11(10)12(14)15/h3-6H,1-2,13H2,(H2,14,15) |
InChI-Schlüssel |
YSCYNKMXYIJDRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=C(C=C2)OC(=C3N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.